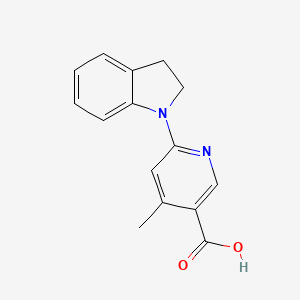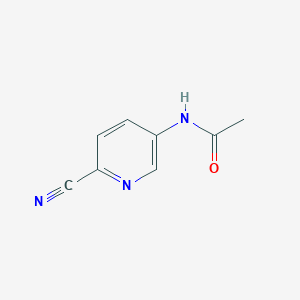
N-(6-cyanopyridin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-cyanopyridin-3-yl)acetamide is a chemical compound with the molecular formula C8H7N3O It is a derivative of pyridine, characterized by the presence of a cyano group (-CN) at the 6-position and an acetamide group (-CONH2) at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-cyanopyridin-3-yl)acetamide typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, yield, and purity requirements. Solvent-free reactions and fusion methods are often preferred for their efficiency and simplicity .
Chemical Reactions Analysis
Types of Reactions
N-(6-cyanopyridin-3-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The cyano group and the acetamide group can participate in nucleophilic substitution reactions.
Condensation Reactions: The active hydrogen on the carbon adjacent to the cyano group can take part in condensation reactions with various reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl cyanoacetates, amines, and bidentate reagents. Reaction conditions vary depending on the desired product but often involve heating and stirring .
Major Products Formed
The major products formed from reactions involving this compound include various heterocyclic compounds, such as pyridines, pyrazoles, and imidazoles .
Scientific Research Applications
N-(6-cyanopyridin-3-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(6-cyanopyridin-3-yl)acetamide involves its interaction with molecular targets and pathways in biological systems. For example, its antioxidant properties are attributed to its ability to decrease lipid peroxidation and increase antioxidant levels in tissues . The compound may also interact with specific enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
N-(6-cyanopyridin-3-yl)acetamide can be compared with other cyanoacetamide derivatives, such as:
- N-(3-cyanopyridin-2-yl)acetamide
- N-(5-cyanopyridin-3-yl)acetamide
- N-(6-cyanopyridin-2-yl)acetamide
These compounds share similar structural features but differ in the position of the cyano and acetamide groups on the pyridine ring. The unique positioning of these groups in this compound contributes to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
N-(6-cyanopyridin-3-yl)acetamide |
InChI |
InChI=1S/C8H7N3O/c1-6(12)11-8-3-2-7(4-9)10-5-8/h2-3,5H,1H3,(H,11,12) |
InChI Key |
NFWMECNXXRBNTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CN=C(C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Bromo-2,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B11811512.png)
![2-(3-Fluorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11811522.png)
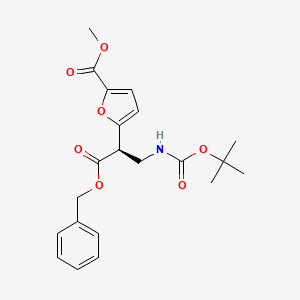

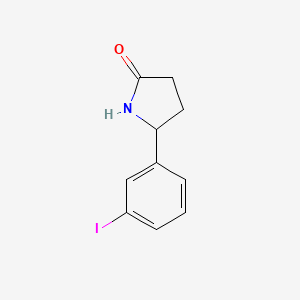
![2-(Piperazin-1-yl)-6-propoxybenzo[d]thiazole](/img/structure/B11811554.png)

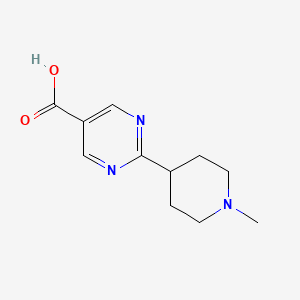
![5-Benzyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B11811566.png)
